

endogenous N-Lactoyl-Leucine production

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Compound Focus: N-Lactoyl-Leucine

CAS No.: 210769-82-7

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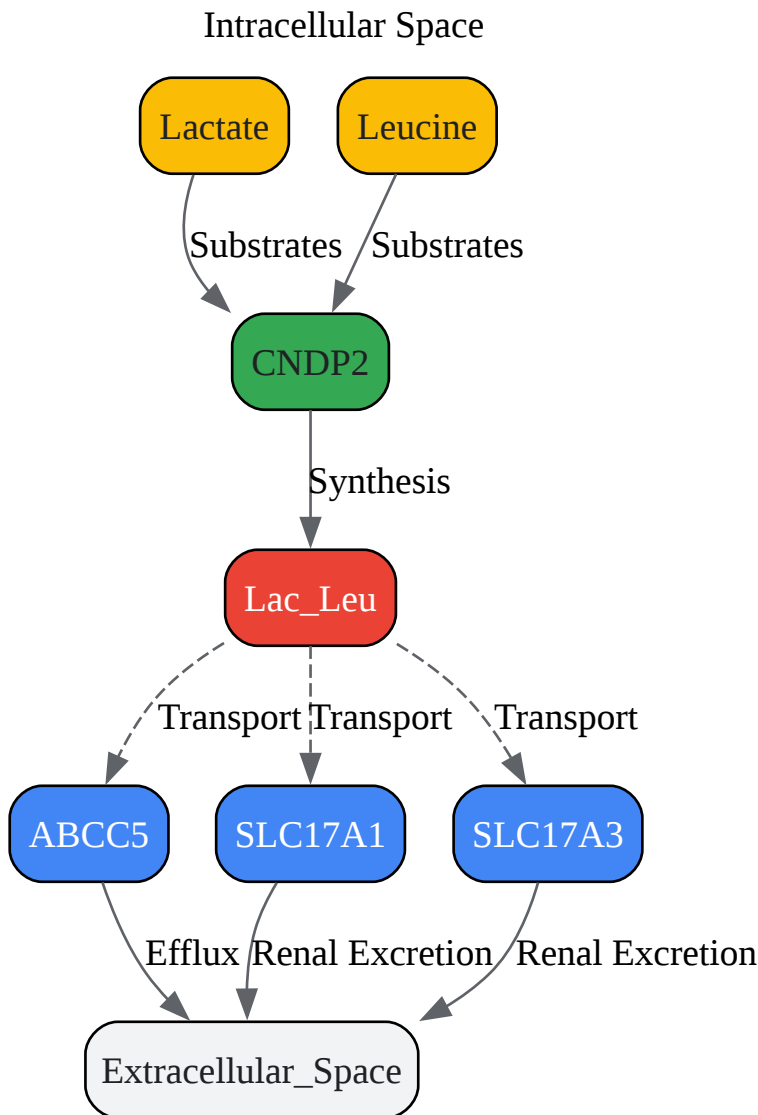
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Biosynthesis of N-Lactoyl-Amino Acids

Endogenous Lac-AA production in mammals is a catalytic process driven by specific enzymes, rather than a ribosomal synthesis pathway.

- **Core Enzymatic Reaction:** Lac-AAs are formed through a **reverse proteolysis** reaction, where lactate is conjugated to an amino acid via a peptide bond. The primary enzyme identified to catalyze this synthesis in mammals is **cytosolic nonspecific dipeptidase 2 (CNDP2)** [1] [2].
- **Cellular Requirement:** This synthesis is a cellular process. Simply incubating lactate and amino acids with plasma is insufficient for Lac-AA production, confirming the necessity of cellular enzymatic machinery [2].
- **Influencing Factors:** The production of Lac-AAs is closely linked to the cellular levels of their precursors, particularly lactate. Conditions that increase lactate—such as hypoxia, strenuous exercise, or aerobic glycolysis in activated immune and cancer cells—can enhance Lac-AA synthesis [2].

The diagram below illustrates the key steps in the endogenous production and transport of **N-Lactoyl-Leucine**.



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*Overview of endogenous **N-Lactoyl-Leucine** synthesis and transport pathways.*

Quantitative Properties and Physiological Relevance

The table below summarizes key quantitative and functional data for **N-Lactoyl-Leucine** from recent studies.

Property / Aspect	Details	Context / Significance
Maximum Solubility (in water)	>600 g/kg [3]	Significantly higher than canonical leucine, advantageous for concentrated cell culture media [3].
Bioavailability	Cleaved intracellularly by CHO cells to release canonical leucine [3]	Serves as a functional, bioavailable leucine source in fed-batch bioprocesses [3].
Basal Circulating Levels	Detectable in circulation under resting conditions [2]	Part of the normal human metabolome, maintains equilibrium with precursor pools [2].
Transporters	ABCC5, SLC17A1, SLC17A3 [2]	ABCC5 mediates general cellular efflux; SLC17A1/A3 are key for renal excretion into urine [2].

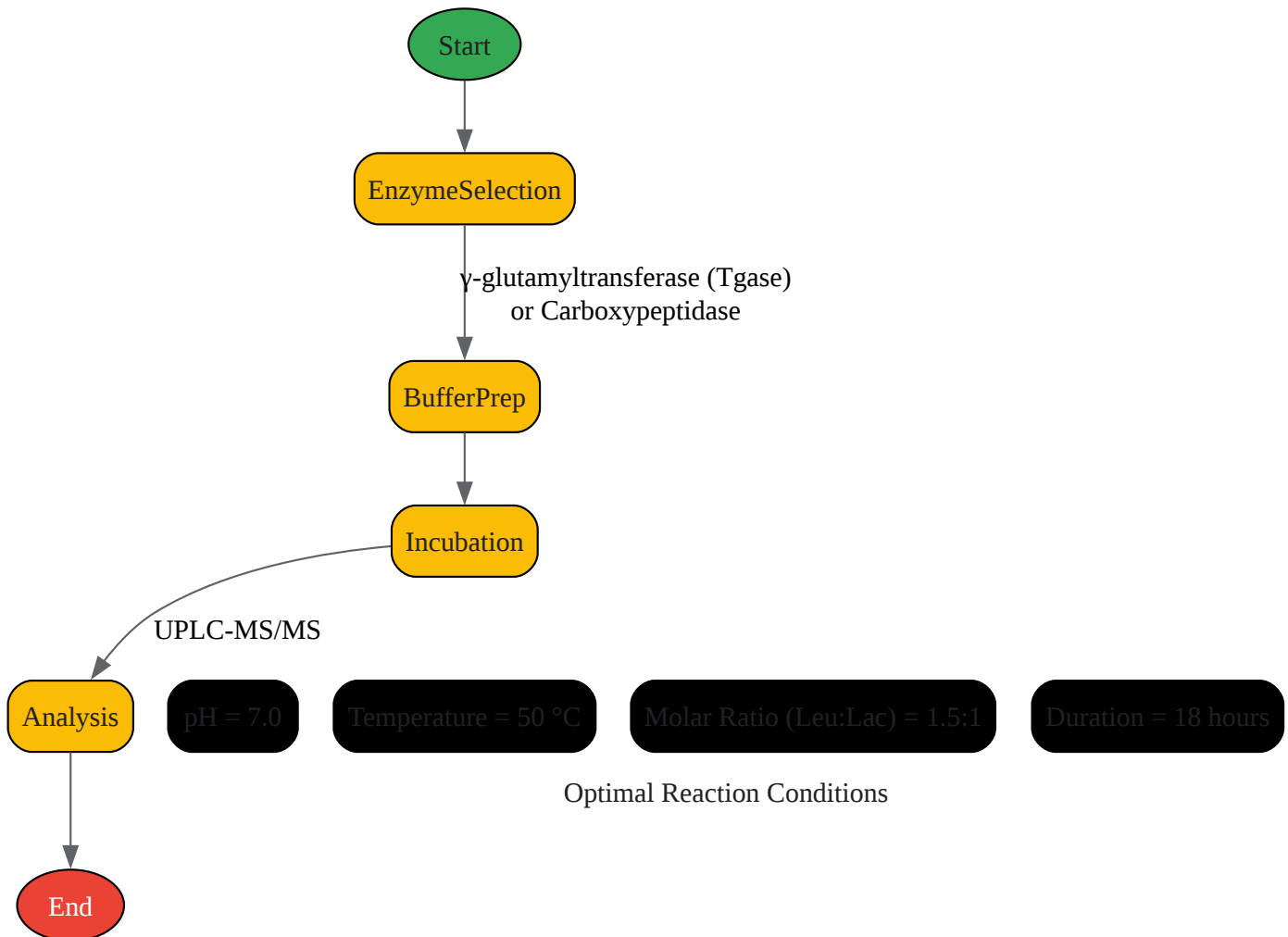
Experimental & Research Context

For research and drug development, understanding the detection and broader relevance of Lac-AAs is crucial.

- **Analytical Detection:** Early metabolomic studies often misannotated Lac-AAs as "1-carboxyethyl" modified amino acids [1] [2]. Correct identification now uses targeted liquid chromatography-mass spectrometry (LC-MS) methods [2] [3]. **N-Lactoyl-Leucine** can be found in human metabolome databases under ID **HMDB0062176** [2].
- **Stability Note:** Although *in vitro* tests show Lac-Phe is highly stable in conditions mimicking the human gastrointestinal tract, it is ineffective when administered orally, indicating complex *in vivo* absorption or metabolism [2].
- **Role as Biomarkers:** The broader Lac-AA class is emerging as a significant biomarker. Levels are elevated in conditions of mitochondrial dysfunction, such as genetic mitochondrial diseases and **septic shock**, where they show better prognostic value for mortality than lactate [4]. They are also being investigated for differentiating between low and high responses to aerobic exercise [5].

In Vitro Synthesis Protocol

While your focus is endogenous production, established *in vitro* synthesis methods are valuable for producing standards or for experimental use. The workflow below summarizes a protocol for enzymatic synthesis of **N-Lactoyl-Leucine**.



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*Workflow for the enzymatic synthesis and analysis of **N-Lactoyl-Leucine** in a laboratory setting.*

Key Insights for Research and Drug Development

- **Explore Non-Canonical Amino Acids in Bioprocessing:** The high solubility and bioavailability of **N-Lactoyl-Leucine** make it a compelling alternative to canonical leucine for developing highly concentrated, next-generation cell culture media for producing therapeutic proteins [3].
- **Investigate Mitochondrial Dysfunction:** The strong association between elevated Lac-AA levels and mitochondrial dysfunction across various diseases positions them as promising biomarkers for identifying a sepsis subtype or monitoring mitochondrial disease severity [4].
- **Account for Multiple Biosynthetic Pathways:** Be aware that while CNBP2 is a key mammalian enzyme, Lac-AAs can also be produced by gut microbiota (e.g., *Lactobacillus* species) and even plants [2]. The relative contribution of these pathways to the overall pool in different biological contexts is an active area of research.

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